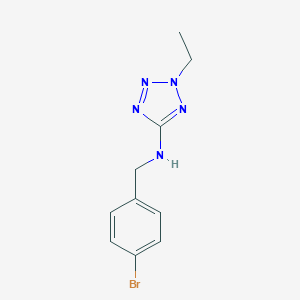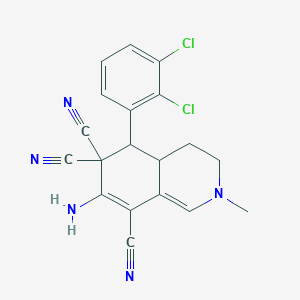![molecular formula C15H17N5OS B276789 4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE](/img/structure/B276789.png)
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazinoindole core, which is known for its diverse biological activities. The presence of a morpholine ring further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE typically involves multiple steps. One common method starts with the preparation of the triazinoindole core. This is achieved by condensing isatin with thiosemicarbazide to form the triazinoindole scaffold . The resulting compound is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. It binds to DNA via non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it interacts with proteins such as human serum albumin (HSA), causing conformational modulations in specific microenvironments . These interactions are crucial for its biological activities, including its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is unique due to the presence of both the triazinoindole core and the morpholine ring. This combination enhances its chemical stability and biological activity, making it more versatile compared to similar compounds. Its ability to interact with both DNA and proteins further distinguishes it from other triazinoindole derivatives.
Propriétés
Formule moléculaire |
C15H17N5OS |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C15H17N5OS/c1-2-4-12-11(3-1)13-14(16-12)17-15(19-18-13)22-10-7-20-5-8-21-9-6-20/h1-4H,5-10H2,(H,16,17,19) |
Clé InChI |
QPESVTBTQVSHRG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
SMILES canonique |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)

![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)



![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)



![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)

